![molecular formula C15H15N5OS B3320121 2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 1206997-36-5](/img/structure/B3320121.png)
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
Overview
Description
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Other methods include heterocyclization of readily available S-containing alkyne substrates .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom as a heteroatom with the formula C4H4S . Molecular modeling indicated that both the 5-arylethynyl and the 4-neopentyl groups are located in a region outside the receptor transmembrane helix bundle that is in contact with the phospholipid bilayer .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound 7g exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli with MIC 10 μg/ mL due to the presence of p-nitro group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 165.22 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 .Mechanism of Action
Activation of adenosine A1 receptors by endogenous adenosine or synthetic agonists produces anti-nociception in animal models of acute pain and also reduces hypersensitivity in models of inflammatory and nerve-injury pain. Allosteric adenosine modulators facilitate adenosine agonist binding to the A1 receptor .
Safety and Hazards
Future Directions
Thiophene-based analogs have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-13-8-11(12-6-3-7-22-12)19-20(13)15-17-10-5-2-1-4-9(10)14(21)18-15/h3,6-8H,1-2,4-5,16H2,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOSXWBOVDSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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